molecular formula C22H21N3O4S2 B2806935 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 941922-15-2

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2806935
CAS No.: 941922-15-2
M. Wt: 455.55
InChI Key: GUPDOGJHPKOYJA-UHFFFAOYSA-N
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Description

2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into similar compounds often focuses on their synthesis and chemical properties. For instance, the synthesis of benzothiazepine derivatives has been explored, demonstrating the versatility of such compounds in creating bioactive molecules. Nguyen et al. (2018) synthesized a new benzothiazepine derivative, showcasing a method that could potentially apply to related compounds, including the synthesis of complex acetamides with potential biological activities Nguyen et al., 2018.

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory potential, specifically targeting α-glucosidase and acetylcholinesterase. This work highlights the potential of compounds with similar structural features for developing inhibitors against enzymes relevant in diseases like diabetes and Alzheimer's Abbasi et al., 2019.

Anticancer Activity

The exploration of chemical entities for anticancer properties is a significant area of research. Havrylyuk et al. (2010) performed antitumor screening on 4-thiazolidinones containing the benzothiazole moiety, identifying several compounds with activity against various cancer cell lines. This suggests that compounds with similar structural features might also possess anticancer properties, warranting further investigation Havrylyuk et al., 2010.

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of benzothiazole derivatives have also been investigated. Shaikh et al. (2015) synthesized benzothiazole derivatives with potential antimicrobial, antitubercular, and antiviral activities, emphasizing the importance of such compounds in addressing infectious diseases Shaikh et al., 2015.

Mechanism of Action

Target of Action

It is known that compounds with a 2,3-dihydro-1,4-benzodioxin-6-yl structure are biologically active

Biochemical Pathways

2,3-dihydro-1,4-benzoxathiine derivatives, which share a similar structure, are known to be biologically active . The specific pathways and their downstream effects would depend on the compound’s targets and mode of action.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-14-2-4-15(5-3-14)23-21(27)13-31-22-25-17(12-30-22)11-20(26)24-16-6-7-18-19(10-16)29-9-8-28-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPDOGJHPKOYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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